N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide is a thiourea-derived carboxamide featuring a fused dihydronaphthothiazole ring system linked to a cyclohexanecarboxamide moiety. This compound belongs to a broader class of thiourea derivatives known for their chelating properties, biological activities (e.g., antitumor, antifungal), and applications in metal ion separation . Its synthesis likely follows established methods for analogous carboxamides, involving the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate to form an isothiocyanate intermediate, followed by condensation with a primary amine (e.g., 4,5-dihydronaphtho[1,2-d]thiazol-2-amine) .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-17(13-7-2-1-3-8-13)20-18-19-16-14-9-5-4-6-12(14)10-11-15(16)22-18/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQQRRRWWYSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphtho-thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexane carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives with altered functional groups .
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Materials Science: The compound’s structural properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features include the dihydronaphthothiazole ring and cyclohexanecarboxamide group . Below is a comparative analysis with similar compounds:
Key Observations
- Substituent Impact :
- Ring System Variations :
- The dihydronaphthothiazole core in the target compound introduces steric bulk and aromaticity compared to simpler thiazole or phenyl rings (e.g., H2L1–H2L9). This could enhance binding to hydrophobic pockets in biological targets, such as enzymes or receptors .
- Compounds with tetrahydro-azepine rings (e.g., ) exhibit cardioprotective effects, suggesting that nitrogen-containing heterocycles in similar positions may confer therapeutic benefits.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide is a compound that has attracted attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological targets, and relevant case studies.
- Molecular Formula : C17H17N3OS
- Molar Mass : 317.39 g/mol
- CAS Number : 1091548-03-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole and naphthalene moieties facilitate binding to proteins and enzymes, potentially modulating their activity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivative A | Inhibitory against M. tuberculosis | |
| Thiazole Derivative B | Antibacterial against Gram-positive bacteria |
Anti-inflammatory Effects
Studies have suggested that the compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in vitro.
| Study | Findings | Reference |
|---|---|---|
| Study on Thiazole Analogues | Reduced TNF-alpha levels in macrophages | |
| In vivo Model | Decreased inflammation in arthritis models |
Case Study 1: Antimycobacterial Activity
A study investigated the efficacy of this compound against Mycobacterium tuberculosis. The compound was found to disrupt the energetics of the bacterium, leading to significant reductions in bacterial viability. The study utilized both in vitro assays and mouse models to confirm these findings.
Case Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induced apoptosis in cancerous cells while sparing normal cells. This selectivity is crucial for developing potential cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
